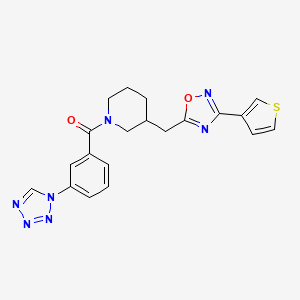
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of tetrazole, thiophene, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A possible synthetic route may include:
Formation of the Tetrazole Ring: Starting with a suitable aromatic precursor, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Introduction of the Thiophene Ring: The thiophene moiety can be synthesized through a variety of methods, including the Paal-Knorr synthesis or via cross-coupling reactions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via reductive amination of suitable precursors.
Coupling Reactions: The final step involves coupling the different moieties together using appropriate coupling reagents and conditions, such as peptide coupling reagents (e.g., EDC, DCC) or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd-C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying biological processes. Its multiple functional groups enable interactions with various biomolecules, making it useful in biochemical assays and imaging studies.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its diverse functional groups allow for the modulation of biological activity, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(3-(piperidin-1-yl)methanone): Lacks the thiophene and oxadiazole rings, making it less complex and potentially less versatile.
(3-(thiophen-3-yl)phenyl)(3-(piperidin-1-yl)methanone): Lacks the tetrazole and oxadiazole rings, which may reduce its reactivity and biological activity.
(3-(1H-tetrazol-1-yl)phenyl)(3-(thiophen-3-yl)methanone):
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c28-20(15-4-1-5-17(10-15)27-13-21-24-25-27)26-7-2-3-14(11-26)9-18-22-19(23-29-18)16-6-8-30-12-16/h1,4-6,8,10,12-14H,2-3,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOFMJWCSKRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)
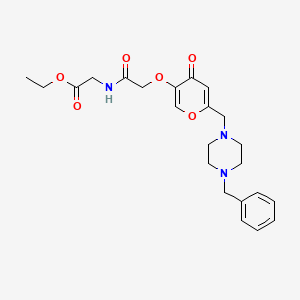
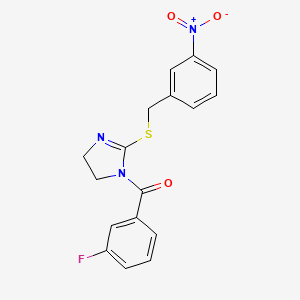
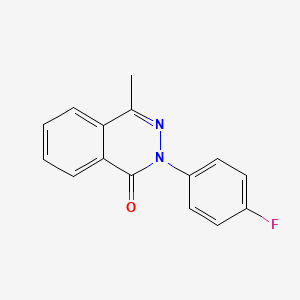
![3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2914259.png)
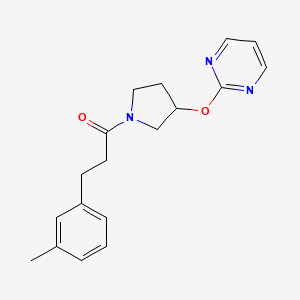
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2914261.png)
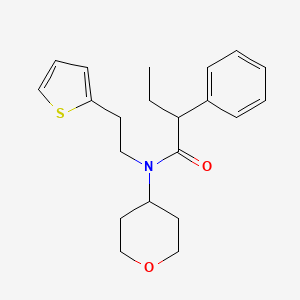
![3-[(furan-2-yl)methanesulfonyl]-1-(3,4,5-trimethoxybenzoyl)pyrrolidine](/img/structure/B2914263.png)
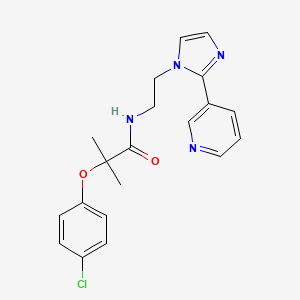
![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
![7-(4-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
